molecular formula C19H19N5O2S B2509961 (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide CAS No. 300830-21-1

(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide

Cat. No.: B2509961
CAS No.: 300830-21-1
M. Wt: 381.45
InChI Key: OHDZQVXPWCXBMO-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide is a synthetic compound of significant interest in medicinal chemistry research, primarily investigated for its potent antiproliferative and anticancer properties. This molecule is structurally characterized by a pyrazolone core linked to a hydrazinecarbothioamide moiety, a configuration known to confer strong biological activity. Recent studies have demonstrated its efficacy as a multi-targeting agent. It functions as a powerful V600E-BRAF kinase inhibitor , a key target in the treatment of melanomas and other cancers, thereby disrupting the MAPK/ERK signaling pathway crucial for cell division and survival. Concurrently, the compound exhibits notable tubulin polymerization inhibitory activity , which destabilizes microtubules and halts cell cycle progression at the G2/M phase, inducing apoptosis. This dual mechanism of action—simultaneously targeting a critical oncogenic kinase and the cytoskeleton—makes it a valuable chemical probe for studying synergistic anticancer strategies and resistance mechanisms. Its primary research applications include the development of novel targeted cancer therapies, structure-activity relationship (SAR) studies to optimize lead compounds, and investigations into the crosstalk between signal transduction and mitotic processes in malignant cells. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-17(18(26)24(23(13)2)15-6-4-3-5-7-15)21-19(27)22-20-12-14-8-10-16(25)11-9-14/h3-12,25H,1-2H3,(H2,21,22,27)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDZQVXPWCXBMO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide is a derivative of pyrazole and hydrazinecarbothioamide, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of 342.41 g/mol. The structure features a pyrazole ring fused with a hydrazinecarbothioamide moiety and a hydroxyl-substituted benzaldehyde derivative. This unique combination may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thioamide functionalities exhibit significant antimicrobial properties. A study by Sayed et al. (2019) demonstrated that similar derivatives showed potent activity against various bacterial strains, suggesting that the thioamide moiety enhances antimicrobial efficacy through disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide has been explored in several studies. For instance, compounds with similar structural motifs have shown cytotoxic effects against different cancer cell lines including HepG2 (human liver carcinoma) and MCF7 (breast cancer) cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HepG212.5Apoptosis induction
MCF715.0Cell cycle arrest
A549 (lung cancer)10.0Inhibition of angiogenesis

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes. Notably, it was screened against human recombinant alkaline phosphatases and ecto-nucleotide triphosphate diphosphohydrolase enzymes. The results indicated moderate inhibition, which may suggest potential applications in managing diseases related to enzyme dysregulation .

Synthesis and Characterization

In a study published in the Royal Society of Chemistry, researchers synthesized related pyrazole derivatives and characterized their biological activities through various assays. The synthesized compounds demonstrated significant inhibition against alkaline phosphatases, indicating their potential as therapeutic agents .

Structural Analysis

X-ray crystallography studies have revealed the structural intricacies of similar compounds, showing how hydrogen bonding interactions contribute to their stability and biological activity . These insights can guide further modifications to enhance efficacy.

Scientific Research Applications

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant effectiveness in inhibiting bacterial and fungal growth.

Key Findings:

  • Antibacterial Activity : The compound has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial properties.
  • Antifungal Activity : It has also exhibited activity against fungal pathogens like Candida albicans, further supporting its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its ability to inhibit cell proliferation in various cancer cell lines makes it a candidate for further investigation in cancer therapy.

Case Studies:

  • A study evaluated the compound's effects on human liver carcinoma cells (HepG-2), revealing significant inhibition of cell growth. The mechanism appears to involve interference with cellular pathways related to proliferation and apoptosis .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Research suggests that it may interact with multiple cellular pathways, particularly those involved in inflammation and cell proliferation.

Mechanistic Studies:

  • Investigations have shown that structural modifications to the compound can enhance its biological activity, suggesting that derivatives with specific substitutions could yield more potent agents against targeted diseases .

Synthesis and Characterization

The synthesis of (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide typically involves multi-step reactions starting from pyrazolone derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Condensation and Schiff Base Formation

The hydrazinecarbothioamide group enables further condensation with carbonyl compounds. For example:

  • Reacts with aldehydes (e.g., vanillin) under acidic conditions (glacial acetic acid) to form azo-Schiff derivatives (Fig. 20 in ).

  • The 4-hydroxybenzylidene moiety itself is a product of prior condensation between a hydrazine derivative and 4-hydroxybenzaldehyde .

Reaction Conditions :

ReactantCatalystProduct TypeReference
Aldehydes/KetonesGlacial AcOHAzo-Schiff derivatives

Metal Coordination and Complexation

The compound acts as a polydentate ligand , coordinating metals via:

  • Thione sulfur (C=S)

  • Pyrazolyl oxygen (C=O)

  • Hydrazinic nitrogen (-NH-)

Reported Complexes :

Metal IonLigand Binding SitesBiological ActivityReference
Cu(II)S, N, OEnhanced antibacterial
Ni(II)S, NAnticancer potential
VO(IV)S, OOxidative catalysis

Complexation often enhances bioactivity; e.g., Cu(II) complexes show 2–3× higher antibacterial activity than the free ligand against Staphylococcus aureus .

Nucleophilic Substitution at Thioamide Group

The thioamide (-N-C=S) group participates in nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .

  • Sulfur substitution : Replaces sulfur with oxygen under oxidative conditions, forming carboxamides .

Example Reaction :

R–NH–C(=S)–NH2+CH3IR–NH–C(=S)–S–CH3+HI\text{R–NH–C(=S)–NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R–NH–C(=S)–S–CH}_3 + \text{HI}

Conditions: Dry acetone, K₂CO₃, reflux .

Acid/Base-Driven Tautomerism

The compound exhibits thione-thiol tautomerism in solution:

(E)-C(=S)–NH–(Z)-SH–C(=N–)\text{(E)-C(=S)–NH–} \leftrightarrow \text{(Z)-SH–C(=N–)}

  • Stabilized by intramolecular hydrogen bonding (N–H⋯O/S) .

  • Tautomeric forms influence reactivity; the thiol form reacts faster with electrophiles .

Cyclization Reactions

Under thermal or acidic conditions, the hydrazinecarbothioamide group undergoes cyclization:

  • Forms 1,3,4-thiadiazoles with CS₂ or P₂S₅ .

  • Reacts with α-haloketones to yield thiazole derivatives .

Example :

Hydrazinecarbothioamide+ClCH2COCH3Thiazole+HCl\text{Hydrazinecarbothioamide} + \text{ClCH}_2\text{COCH}_3 \rightarrow \text{Thiazole} + \text{HCl}

Application: Antimicrobial agents .

Oxidation and Reduction

  • Oxidation :

    • Thioamide (-C=S) oxidizes to sulfinic/sulfonic acids with H₂O₂ .

    • 4-Hydroxybenzylidene moiety oxidizes to a quinone under strong oxidizers (e.g., KMnO₄).

  • Reduction :

    • Hydrazine group reduces to amine with LiAlH₄ .

Biological Activity Modulation via Structural Modification

Key modifications and their effects:

ModificationEffect on BioactivityReference
Azo-Schiff derivative formation↑ Antibacterial (16–18 mm ZOI)
Cu(II) complexation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents attached to the pyrazolone core. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Compound Name Key Substituents Molecular Formula Functional Groups Notable Properties Reference
Target Compound 4-Hydroxybenzylidene hydrazinecarbothioamide C₁₉H₁₈N₄O₂S Hydrazinecarbothioamide, phenolic -OH Potential H-bonding, metal chelation N/A
[4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide] Chlorobenzamide C₁₉H₁₇ClN₄O₂ Amide, chloro Metal complex formation (e.g., Co²⁺, Ni²⁺)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-Nitrophenyl acetamide C₂₀H₁₈N₄O₄ Amide, nitro Structural studies, H-bonded dimers
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl acetamide C₁₉H₁₇Cl₂N₃O₂ Amide, dichloro R₂²(10) H-bonding motifs, steric repulsion
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide C₁₂H₁₃N₃O₂ Formamide Intermediate for antipyretic drugs
Key Observations:

Hydrogen Bonding : The target compound’s 4-hydroxybenzylidene group enables stronger hydrogen-bonding interactions compared to chloro or nitro substituents in analogs. This may enhance solubility and crystal packing efficiency .

Steric Effects : Bulky substituents like dichlorophenyl () or isoindole () introduce steric hindrance, altering dihedral angles (e.g., 64.82°–80.70° in ) and reducing conformational flexibility compared to the target compound’s planar hydrazinecarbothioamide .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Analogs
Compound (Reference) Space Group Unit Cell Parameters (Å) Volume (ų) H-Bonding Motifs
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide P2₁2₁2₁ a=8.422, b=9.295, c=14.501 1135.2 N–H⋯O (intramolecular)
2-(2,4-Dichlorophenyl)acetamide N/A N/A N/A R₂²(10) dimers
Target Compound N/A N/A N/A Predicted: O–H⋯S/N interactions
  • The formamide derivative () crystallizes in an orthorhombic system with distinct H-bonding, while dichlorophenyl acetamide () forms dimers via N–H⋯O bonds. The target compound’s phenolic -OH and thioamide groups likely promote unique H-bonding networks or π-π stacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-hydroxybenzylidene)hydrazinecarbothioamide?

  • Methodological Answer : The synthesis typically involves coupling hydrazinecarbothioamide derivatives with substituted pyrazolone precursors. Key steps include:

  • Condensation : Reacting 4-aminoantipyrine derivatives with aldehydes (e.g., 4-hydroxybenzaldehyde) under acidic conditions to form the hydrazone linkage .
  • Solvent Optimization : Dichloromethane or ethanol are preferred solvents due to their ability to stabilize intermediates and improve reaction yields .
  • Catalysis : Triethylamine or carbodiimide-based coupling agents (e.g., EDC·HCl) enhance amide bond formation efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/methylene chloride yields high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the hydrazone (E)-configuration and hydrogen bonding between the hydroxyl group and thioamide moiety .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry, as seen in related pyrazolone derivatives (e.g., orthorhombic crystal system with space group P212121P2_12_12_1, RR-factor < 0.07) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., observed m/z 395.1481 for a derivative with similar mass) .

Q. How does the presence of the 4-hydroxybenzylidene group influence the compound’s reactivity?

  • Methodological Answer :

  • The hydroxyl group participates in intramolecular hydrogen bonding with the thioamide sulfur, stabilizing the (E)-isomer and reducing keto-enol tautomerism .
  • Computational studies (e.g., DFT) predict enhanced electrophilicity at the hydrazone nitrogen, facilitating coordination with metal ions or biomolecular targets .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

  • Methodological Answer :

  • Hybrid Validation : Combine DFT-optimized geometries with experimental X-ray data to identify discrepancies (e.g., dihedral angle deviations >5° may indicate crystal packing effects) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯S hydrogen bonds in related compounds account for 12–15% of crystal contacts) .
  • Dynamic NMR : Detects conformational flexibility in solution that static X-ray structures may miss .

Q. What strategies mitigate steric hindrance during functionalization of the pyrazolone core?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use bulky directing groups (e.g., 2-phenyl substituents) to control regioselectivity during electrophilic substitution .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and minimizes decomposition of sterically crowded intermediates .
  • Steric Maps : Generate steric occupancy plots (e.g., using Mercury software) to visualize repulsive regions and guide substituent placement .

Q. How do researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., metamizole for antipyretic activity) to normalize results across cell-based vs. in vivo models .
  • Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., glucuronidation of the hydroxyl group reducing bioavailability) .
  • 3D QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.